Edasalonexent

Descripción general

Descripción

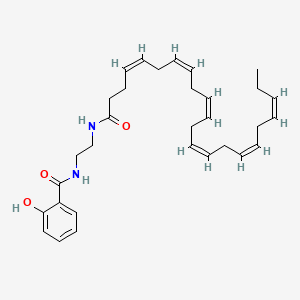

Edasalonexent es un nuevo compuesto de molécula pequeña diseñado para inhibir la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB). Se está desarrollando como un posible tratamiento modificador de la enfermedad para la distrofia muscular de Duchenne, un trastorno genético grave caracterizado por la degeneración muscular progresiva y la debilidad . This compound está compuesto por dos componentes bioactivos: ácido salicílico y ácido docosahexaenoico, que están unidos covalentemente para inhibir NF-κB tras la escisión intracelular .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Edasalonexent se sintetiza a través de una serie de reacciones químicas que implican la unión covalente del ácido salicílico y el ácido docosahexaenoico. La síntesis comienza con la activación del grupo carboxilo del ácido salicílico, seguida de su reacción con un grupo amino del ácido docosahexaenoico para formar un enlace amida . Las condiciones de reacción típicamente implican el uso de reactivos de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano .

Métodos de Producción Industrial: La producción industrial de this compound implica escalar la ruta de síntesis al mismo tiempo que se garantiza una alta pureza y rendimiento. Esto se logra mediante la optimización de las condiciones de reacción, los procesos de purificación como la recristalización o la cromatografía, y las estrictas medidas de control de calidad .

Análisis De Reacciones Químicas

Metabolic Hydrolysis

Edasalonexent undergoes enzymatic hydrolysis primarily mediated by fatty acid amide hydrolase (FAAH) , abundant in muscle cells. This reaction releases salicylic acid and DHA intracellularly .

Key Hydrolysis Reaction:

Major Metabolites Identified:

| Metabolite | Source | Role |

|---|---|---|

| Salicylic acid | Direct hydrolysis | Inhibits NF-κB via COX-2 suppression |

| Salicyluric acid | Glycine conjugation | Primary urinary metabolite |

| Linker-salicylic acid | Partial hydrolysis | Intermediate metabolite |

| Linker-DHA | Partial hydrolysis | Intermediate metabolite |

| Oxidized DHA metabolites | Hepatic processing | Secondary oxidation products |

Pharmacokinetic Profile of Hydrolysis

Data from Phase 1 trials demonstrate dose-dependent hydrolysis kinetics under fed conditions :

Table 1: Plasma Pharmacokinetics of this compound and Metabolites (Day 7)

| Parameter | 17 mg/kg (n=5) | 33 mg/kg (n=6) | 67 mg/kg (n=6) |

|---|---|---|---|

| This compound | |||

| (ng/mL) | 75 ± 60 | 340 ± 169 | 529 ± 248 |

| (h) | 2 (1–4) | 1.5 (1–2) | 2 (1–4) |

| (h) | 10.4 ± 1.5 | 10.3 ± 5.2 | 8.7 ± 2.3 |

| Salicyluric Acid | |||

| (ng/mL) | 85 ± 64 | 180 ± 64 | 214 ± 82 |

| (h) | 23.1 (n=1) | 12.5 ± 5.6 | 9.8 ± 4.4 |

- Absorption : Rapid, with median of 1.5–2 hours post-dose.

- Accumulation : Minimal plasma accumulation after 7 days of dosing (AUC increase <2x) .

- Food Effect : High-fat meals increased this compound exposure by 30–50% compared to low-fat conditions .

Hepatic Processing:

- DHA released from hydrolysis undergoes β-oxidation and conjugation (e.g., glucuronidation), producing metabolites such as 17-hydroxydocosahexaenoic acid .

- Salicylic acid is predominantly conjugated to salicyluric acid (glycine derivative), detected in urine as the primary excretory product .

Urinary Excretion Profile (24-hour collection):

| Metabolite | Concentration (ng/mL) |

|---|---|

| Salicylic acid | 200 (LLOQ) |

| Linker-salicylic acid | 20 ± 8 |

| Salicyluric acid | 450 ± 210 |

LLOQ = Lower limit of quantitation

Enzymatic and Chemical Stability

- pH Sensitivity : Stable in acidic gastric conditions but hydrolyzes rapidly in intracellular environments (pH 7.4) with FAAH .

- Plasma Stability : Limited spontaneous hydrolysis in plasma, confirming FAAH-dependent activation .

This compound’s design leverages controlled hydrolysis to deliver bioactive components intracellularly, minimizing systemic exposure to free salicylic acid and DHA. This mechanism supports its favorable safety profile and targeted anti-inflammatory effects in DMD .

Aplicaciones Científicas De Investigación

2.1. Phase 2 Trials: MoveDMD

The MoveDMD trial was a pivotal Phase 2 study that evaluated the efficacy of edasalonexent in boys aged 4 to 8 years with DMD who were not on steroids. Key findings from this trial include:

- Efficacy : this compound significantly preserved muscle function and slowed disease progression compared to an off-treatment control period. Functional assessments included the North Star Ambulatory Assessment and other measures of muscle performance .

- Biomarkers : Improvements in biomarkers related to muscle health and inflammation were observed, indicating a positive pharmacodynamic effect .

- Safety Profile : The treatment was well-tolerated, with mild adverse events primarily affecting the gastrointestinal system (e.g., diarrhea) being the most common .

2.2. Phase 3 Trials: PolarisDMD

The ongoing Phase 3 PolarisDMD trial aims to further validate the findings from the MoveDMD study:

- Design : This global trial includes various sites across multiple countries and is designed to assess the long-term efficacy and safety of this compound in a larger cohort of boys with DMD .

- Participant Demographics : The trial enrolled boys aged 4 to 7 years with diverse mutation types, providing a comprehensive assessment of the drug's impact across different genetic backgrounds .

- Preliminary Results : While some endpoints did not achieve statistical significance, younger patients demonstrated more pronounced benefits, suggesting that early intervention may be critical for maximizing therapeutic outcomes .

Potential Benefits Beyond DMD

Research is ongoing to explore additional applications of this compound beyond DMD:

- Cardiac Health : Given its mechanism of action, there is potential for this compound to benefit cardiac muscle health in DMD patients, as cardiac complications are common in this population .

- Other Muscle Disorders : The anti-inflammatory properties of this compound may extend its utility to other muscular dystrophies or muscle-wasting conditions where NF-kB plays a role .

Safety and Tolerability

Across multiple studies, this compound has demonstrated a favorable safety profile:

- Adverse Events : Most reported adverse events have been mild and manageable, with no serious treatment-related complications observed during trials .

- Long-term Use : With over 50 patient-years of treatment accumulated in trials, there have been no significant safety signals that would contraindicate its use in the target population .

Mecanismo De Acción

This compound ejerce sus efectos inhibiendo la vía NF-κB, que es un motor clave de la inflamación y la degeneración muscular en la distrofia muscular de Duchenne . Tras la escisión intracelular, this compound libera ácido salicílico y ácido docosahexaenoico, que inhiben la activación de NF-κB . Esta inhibición reduce la expresión de genes proinflamatorios y promueve la regeneración muscular .

Comparación Con Compuestos Similares

Edasalonexent es único en su estructura de dos componentes, combinando ácido salicílico y ácido docosahexaenoico para inhibir NF-κB. Compuestos similares incluyen:

This compound destaca por su perfil de buena tolerancia y su capacidad para inhibir NF-κB sin los efectos adversos asociados con el uso a largo plazo de glucocorticoides .

Actividad Biológica

Edasalonexent, also known as CAT-1004, is an innovative small molecule currently under investigation for its therapeutic potential in treating Duchenne muscular dystrophy (DMD) and other inflammatory conditions. This compound functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and muscle degeneration. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical findings.

This compound is designed to inhibit NF-κB activity through a unique mechanism involving the intracellular cleavage of the compound into two active components: salicylic acid and docosahexaenoic acid (DHA). These components are known for their anti-inflammatory properties. Upon administration, this compound is taken up by cells via endocytosis and hydrolyzed by fatty acid amide hydrolase (FAAH), which releases the active agents that suppress NF-κB activity.

Key Features:

- Dual Inhibition : Combines salicylic acid and DHA to enhance potency compared to individual components.

- NF-κB Inhibition : Directly targets the NF-κB pathway, reducing inflammation and promoting muscle regeneration.

- Disease Modification : Demonstrated potential to modify disease progression in DMD models.

Pharmacokinetics

In clinical studies, this compound has shown favorable pharmacokinetic properties. A Phase 1 study evaluated its safety and pharmacodynamics in adults, revealing that food intake significantly increased plasma levels of both this compound and its metabolite salicyluric acid. The study also noted a significant reduction in NF-κB activity and related gene expression profiles in peripheral mononuclear cells after treatment.

Table 1: Summary of Pharmacokinetic Findings

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | Increased with food |

| Half-Life | Approximately 6 hours |

| Bioavailability | Enhanced with food |

| Active Metabolites | Salicylic acid and DHA |

Clinical Studies and Findings

The efficacy of this compound has been assessed through various clinical trials focused on DMD patients. Notably, the MovedMD trial demonstrated significant biological activity through NF-κB inhibition, evidenced by decreased levels of C-reactive protein (CRP), a marker of inflammation.

Case Study Insights:

- Phase 1 Study : Involved 79 participants receiving this compound versus 25 receiving placebo. Results indicated significant inhibition of NF-κB pathways after just two weeks of treatment.

- Long-Term Effects : Patients exhibited preserved muscle function and reduced disease progression over extended treatment periods.

- Adverse Events : The most common side effects reported were mild diarrhea and headache, indicating a generally favorable safety profile.

Research Findings

Recent studies have further elucidated the biological effects of this compound:

- Inflammation Reduction : Significant decreases in inflammatory markers were observed in treated subjects compared to controls.

- Muscle Function Preservation : Participants showed improved muscle endurance and reduced fatigue during physical activities.

Table 2: Clinical Outcomes from this compound Treatment

| Outcome Measure | This compound Group | Placebo Group |

|---|---|---|

| CRP Levels | Decreased | Stable |

| Muscle Strength | Improved | No Change |

| Adverse Events | Mild | Mild |

Propiedades

IUPAC Name |

N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBBYLGWHUHRW-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204317-86-1 | |

| Record name | Edasalonexent [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edasalonexent | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDASALONEXENT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.